3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-4-chloro-6-carboxyaniline.
Cyclization: This compound undergoes cyclization in the presence of formamide to form 7-bromo-6-chloro-4(3H)-quinazolinone.
Condensation: The quinazolinone is then condensed with 3-methoxy-2-(γ-bromopropionyl)piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the piperidyl group, leading to different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and applications .
Scientific Research Applications
3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in treating diseases such as cancer, fibrosis, and muscular dystrophy due to its collagen-inhibiting properties
Mechanism of Action
The mechanism of action of 3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone involves the inhibition of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression. This inhibition leads to reduced extracellular matrix deposition and cell proliferation. The compound also suppresses tumor progression and metastasis by inhibiting tumor stromal support, vascularization, invasiveness, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Acetonyl-3-hydroxyoxindole: Another compound with similar structural features and biological activities.
Piperidine Derivatives: Various piperidine-containing compounds share similar pharmacological properties and are used in drug development.
Uniqueness
3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3H)-quinazolinone is unique due to its potent collagen-inhibiting properties and its broad range of therapeutic applications. Its ability to inhibit both collagen synthesis and tumor progression sets it apart from other similar compounds .
Properties
Molecular Formula |
C33H64NO11P |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
[3-[[3-(2-aminopropanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C33H64NO11P/c1-4-6-8-10-12-14-16-18-20-22-31(36)41-26-30(45-32(37)23-21-19-17-15-13-11-9-7-5-2)27-44-46(39,40)43-25-29(35)24-42-33(38)28(3)34/h28-30,35H,4-27,34H2,1-3H3,(H,39,40) |
InChI Key |
ZXAVHCQVHRXXOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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